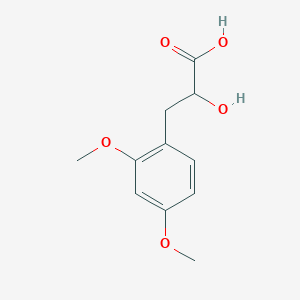

3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid

Description

3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is a substituted propanoic acid derivative characterized by a phenyl ring with methoxy groups at the 2- and 4-positions and a hydroxyl group at the β-carbon of the propanoic acid chain. The methoxy groups enhance lipophilicity and influence electronic properties, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility .

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C11H14O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9,12H,5H2,1-2H3,(H,13,14) |

InChI Key |

MAMYQIBQVFAMNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation followed by reduction and hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, followed by reduction with a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Formation of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and hydroxy groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic Acid (29e)

- Structure : Methoxy groups at 3- and 4-positions on the phenyl ring.

- Synthesis involves condensation and hydrolysis steps similar to the target compound .

- Key Difference : Reduced steric hindrance at the ortho position may enhance binding affinity in enzymatic assays.

2,4-Dimethoxycinnamic Acid (3-(2,4-Dimethoxyphenyl)acrylic Acid)

- Structure : Acrylic acid backbone with unsaturated α,β-bond.

- Impact : The conjugated double bond increases rigidity and may enhance UV absorption properties. Lacks the hydroxyl group at C2, reducing hydrogen-bonding capacity .

- Applications : Used in photochemical studies and as a precursor for polymer synthesis.

3-(3,4-Dimethoxyphenyl)propionic Acid

Hydroxylation and Methoxylation Patterns

3-(2,4-Dihydroxyphenyl)propanoic Acid

- Structure : Hydroxyl groups at 2- and 4-positions instead of methoxy.

- Impact: Higher acidity (pKa ~4.2) due to phenolic hydroxyls, enhancing water solubility. Exhibits antioxidant activity in vitro, unlike the methoxylated analog .

3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid

Amino and Ester Derivatives

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid

- Structure: Incorporates an amino group and methyl branch at C2.

- Methyl branching sterically hinders rotation, affecting conformational stability .

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Antioxidant Activity

- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid: Isolated from Ephedra intermedia, this analog showed significant antioxidant activity in DPPH assays (IC50 = 12.5 μM), attributed to its mixed hydroxyl-methoxy substitution pattern .

- 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic Acid: Limited antioxidant activity due to methoxy groups, which are less effective at radical scavenging than hydroxyl groups.

Comparative Data Table

| Compound Name | Substituents | Functional Groups | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | 2,4-OCH3, β-OH | Carboxylic acid, hydroxyl | 240.22 | Moderate solubility, low antioxidant |

| 3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid | 3,4-OCH3, β-OH | Carboxylic acid, hydroxyl | 240.22 | Enhanced binding affinity |

| 2,4-Dimethoxycinnamic acid | 2,4-OCH3, α,β-unsaturated | Acrylic acid | 222.20 | UV-active, rigid backbone |

| 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid | 4-OH, β-OH | Carboxylic acid, hydroxyl | 196.16 | Tyrosine kinase inhibition |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 4-Cl, ester | Ester, hydroxyl | 258.72 | High lipophilicity, prodrug candidate |

Biological Activity

3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. In vitro studies have demonstrated that such compounds can enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell models. This suggests a potential therapeutic application in conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, making it a candidate for further exploration as a natural antimicrobial agent .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets. For instance:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit the signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators.

Table 1: Summary of Biological Activities

Case Study: In Vivo Effects

In a recent study involving animal models, administration of this compound resulted in reduced inflammation markers and enhanced antioxidant enzyme activity. This study highlights the compound's potential as a therapeutic agent for managing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.